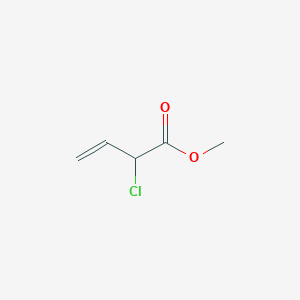

Methyl 2-chlorobut-3-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-chlorobut-3-enoate (M2CB) is a chlorinated alkene compound with a wide range of applications in the fields of organic synthesis, drug development, and industrial chemistry. It is a versatile organic intermediate that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. M2CB has also been studied for its potential to act as a catalyst for the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Methyl 2-chlorobut-3-enoate, a versatile chemical compound, plays a significant role in various chemical reactions and synthesis processes. Egorov et al. (2015) described its use in the reaction of hexachlorobutadiene with sodium methoxide, leading to the formation of methyl (Z)-4,4-dimethoxy-2-oxobut-3-enoate (Egorov, Gimalova, Khasanova, & Miftakhov, 2015). Additionally, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, showcasing its antimicrobial activity (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Organometallic Chemistry

In organometallic chemistry, this compound is used in the synthesis of novel triorganotin(IV) complexes, which are potential candidates for biodiesel production, as illustrated by Zubair et al. (2019) (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).

Pharmacological Research

While excluding information related to drug use, dosage, and side effects, it's noteworthy that the compound finds application in the synthesis of various pharmacologically relevant molecules. For instance, Drysdale et al. (2000) used it in the synthesis of potent inhibitors of kynurenine-3-hydroxylase, which could act as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Material Science and Catalysis

In material science, it's utilized in the development of novel adsorbents for solid-phase extraction, as demonstrated by Tu et al. (2011), who modified activated carbon with ethyl-3-(2-aminoethylamino)-2-chlorobut-2-enoate for the selective extraction of trace gold, palladium, and platinum (Tu, Lu, Chang, Li, Hu, Zhang, & Tian, 2011).

Propriétés

IUPAC Name |

methyl 2-chlorobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPZRFUOVMVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chlorobut-3-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)

![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)

![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)